molecular formula C8H9BrN2 B1400835 3-bromo-N-cyclopropylpyridin-2-amine CAS No. 1289021-00-6

3-bromo-N-cyclopropylpyridin-2-amine

Cat. No.: B1400835
CAS No.: 1289021-00-6
M. Wt: 213.07 g/mol
InChI Key: OHXYCQBQIHRURT-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

3-Bromo-N-cyclopropylpyridin-2-amine is a heterocyclic compound with systematic nomenclature and structural specificity. Its identity is defined as follows:

Property Value
IUPAC Name This compound
CAS Registry Number 1289021-00-6
Molecular Formula C₈H₉BrN₂
Synonyms 2-Amino-5-bromo-3-cyclopropylpyridine; 5-Bromo-3-cyclopropylpyridin-2-amine

The compound’s name reflects its substitution pattern: a bromine atom at position 3, a cyclopropyl group at position 5, and an amine group at position 2 on the pyridine ring.

Molecular Structure Overview

The molecular structure combines a pyridine core with three distinct substituents (Figure 1):

  • Pyridine ring : A six-membered aromatic ring with one nitrogen atom.
  • Bromine : Electronegative substituent at position 3, influencing reactivity.
  • Cyclopropyl group : A strained three-membered carbocycle at position 5.
  • Amino group : A primary amine at position 2, enabling hydrogen bonding.

Key Structural Features:

Feature Details
Bond Lengths C–Br: ~1.90 Å; C–N (amine): ~1.45 Å; C–C (cyclopropyl): ~1.52 Å
Bond Angles N–C–Br: ~120°; Cyclopropyl C–C–C: ~60°
Molecular Weight 213.07 g/mol
InChI InChI=1S/C8H9BrN2/c9-7-2-1-5-10-8(7)11-6-3-4-6/h1-2,5-6H,3-4H2,(H,10,11)
SMILES C1CC1NC2=C(C=CC=N2)Br

The cyclopropyl group introduces steric strain, while the bromine atom enhances electrophilic substitution potential .

Historical Context in Heterocyclic Chemistry

The compound’s development is rooted in milestones in heterocyclic chemistry:

  • 1818 : Brugnatelli isolated alloxan (a pyrimidine derivative), marking early interest in nitrogen-containing heterocycles .
  • Mid-19th century : Pyridine itself was identified in coal tar, spurring synthetic efforts .
  • 1924 : Chichibabin’s pyridine synthesis enabled scalable production of substituted derivatives .
  • Late 20th century : Advances in halogenation techniques, such as phosphine-mediated strategies, allowed precise substitution at the 3-position of pyridines .

This compound exemplifies modern synthetic achievements, combining regioselective halogenation (via Zincke imine intermediates ) and cyclopropane functionalization.

Classification within Pyridine Derivatives

This compound belongs to three subclasses of pyridine derivatives (Table 1):

Subclass Characteristics Examples
Aminopyridines Feature amino groups; often bioactive 2-Aminopyridine, 4-Aminopyridine
Halopyridines Contain halogen atoms; used in cross-coupling 3-Bromopyridine, 2-Chloropyridine
Cycloalkylpyridines Incorporate carbocyclic substituents 3-Cyclopropylpyridine, 4-Cyclohexylpyridine

Unique Features:

  • Trisubstitution : Combines halogen, amine, and cyclopropyl groups.
  • Bioisosteric potential : The cyclopropyl group mimics unsaturated bonds in drug design .
  • Synthetic versatility : Bromine enables Suzuki couplings, while the amine supports Schiff base formation .

This classification underscores its utility in medicinal chemistry and materials science, bridging small-molecule reactivity and complex heterocyclic architectures.

Properties

IUPAC Name

3-bromo-N-cyclopropylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2/c9-7-2-1-5-10-8(7)11-6-3-4-6/h1-2,5-6H,3-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHXYCQBQIHRURT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C(C=CC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Bromo-N-cyclopropylpyridin-2-amine (CAS No. 1289021-00-6) is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom at the third position of a pyridine ring, which is further substituted with a cyclopropyl group and an amine functional group. Its molecular formula is C10_{10}H11_{11}BrN\ and it has a molecular weight of approximately 215.07 g/mol. The presence of the cyclopropyl group adds distinctive steric and electronic characteristics, influencing its reactivity and interactions within biological systems.

Enzyme Inhibition

This compound has been studied for its enzyme inhibition properties. Preliminary studies indicate that it may inhibit certain enzymes, which could be beneficial in therapeutic applications. For instance, compounds with similar structures have shown significant activity against various biological targets, suggesting that this compound might exhibit comparable efficacy.

Antiviral Activity

In a comparative analysis with related compounds, this compound demonstrated promising antiviral effects . A study indicated that derivatives with cyclopropyl groups often enhance binding affinity to viral targets, potentially increasing the overall antiviral potency . The specific pMIC values (potency Minimum Inhibitory Concentration) for structurally similar compounds suggest that this compound could also possess significant antiviral properties.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • From α-bromoketones and 2-aminopyridine : This method involves reaction conditions that promote C–C bond cleavage using iodine (I2_2) and tert-butyl hydroperoxide (TBHP) in toluene.
  • Buchwald-Hartwig Amination : Utilizing dichlorobis(triphenylphosphine)Pd(II), xantphos, and sodium tert-butoxide under nitrogen atmosphere allows for the formation of N-(pyridin-2-yl)amides from the corresponding amines.

Case Study 1: Antiviral Efficacy

A study explored the antiviral efficacy of this compound against specific viral strains. The compound was tested alongside various analogues, revealing a significant improvement in activity when compared to non-substituted pyridine derivatives. The findings indicated that the cyclopropyl substitution contributed to enhanced binding interactions with viral proteins .

Case Study 2: Enzyme Inhibition Profile

In another investigation focusing on enzyme inhibition, researchers assessed the compound's ability to inhibit key enzymes involved in metabolic pathways. The results showed that this compound exhibited moderate inhibitory activity, suggesting potential applications in metabolic disorders where enzyme regulation is crucial.

Comparative Analysis with Similar Compounds

To further understand the unique properties of this compound, a comparison with structurally similar compounds is insightful:

Compound NameCAS NumberSimilarity Index
4-Bromo-2-cyclopropylpyridine1086381-28-30.88
3-Bromo-5-methylpyridin-2-amine17282-00-70.85
2-(4-Bromopyridin-2-yl)propan-2-ol477252-20-30.82
2-(4-Bromopyridin-2-yl)acetonitrile312325-73-80.80

The data indicates that while these compounds share structural similarities, the unique combination of bromine at the third position and the cyclopropyl group in this compound may confer distinct biological activities, warranting further research into its pharmacological potential.

Q & A

Q. What are the optimal synthetic routes for 3-bromo-N-cyclopropylpyridin-2-amine, and how can regioselectivity be ensured?

  • Methodological Answer : The compound is typically synthesized via bromination of N-cyclopropylpyridin-2-amine using bromine or N-bromosuccinimide (NBS) as brominating agents. Catalysts such as FeBr₃ or AlBr₃ enhance regioselectivity at the 3-position . Key steps include:
  • Reaction Setup : Conduct bromination in acetonitrile or dichloromethane under inert atmosphere.
  • Temperature Control : Maintain 0–25°C to minimize side reactions (e.g., di-bromination).
  • Purification : Use column chromatography (hexane/ethyl acetate) to isolate the product.
    Regioselectivity is confirmed via ¹H NMR (pyridine ring proton shifts) and X-ray crystallography .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions via characteristic shifts (e.g., Br-induced deshielding at C3) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (C₈H₁₀BrN₂: theoretical 229.0 g/mol) .
  • X-ray Crystallography : Monoclinic crystal systems (space group P21/c) validate bond lengths (e.g., C-Br: ~1.89 Å) and angles .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in reaction mechanisms for brominated pyridine derivatives?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model reaction pathways to identify intermediates and transition states. For example:
  • Pathway Optimization : Compare energy barriers for bromination at C3 vs. C5 positions .
  • Solvent Effects : Simulate solvent polarity (acetonitrile vs. DMF) to predict regioselectivity trends .
    Experimental validation via kinetic studies (e.g., reaction monitoring by HPLC) bridges computational and empirical data .

Q. What strategies mitigate discrepancies in crystallographic data for structurally similar bromopyridinamines?

  • Methodological Answer :
  • Data Collection : Use high-resolution diffractometers (e.g., Bruker SMART CCD) with ω-scans to reduce absorption errors .
  • Refinement Protocols : Apply SHELXL for anisotropic displacement parameters and hydrogen bonding networks .
  • Comparative Analysis : Cross-validate with analogs (e.g., 3-bromo-5-(trifluoromethyl)pyridin-2-amine) to identify systematic deviations in lattice parameters .

Q. How can coupling reactions of this compound be optimized for biaryl synthesis?

  • Methodological Answer :
  • Catalyst Selection : Use Pd(PPh₃)₄ or XPhos-Pd-G3 for Suzuki-Miyaura couplings with arylboronic acids .
  • Base and Solvent : K₂CO₃ in ethanol/toluene (1:1) at 80°C maximizes yield (>85%) .
  • Side Reaction Mitigation : Add molecular sieves to sequester water, preventing protodeboronation .

Comparative Structural Analysis of Brominated Pyridinamines

Compound NameCAS NumberKey Functional GroupsSimilarity Index*
3-Bromo-5-(trifluoromethyl)pyridin-2-amine79456-30-7Br (C3), CF₃ (C5)0.81
3-Bromo-N,N-dimethylpyridin-2-amine1060801-39-9Br (C3), N(CH₃)₂0.77
5-Bromo-N-cyclohexyl-N,3-dimethylpyridin-2-amine1220034-74-1Br (C5), cyclohexyl, CH₃0.75
*Similarity index based on functional group alignment and bioactivity profiles .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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